molecular formula C25H20Cl2N2O B15038499 2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide

Cat. No.: B15038499
M. Wt: 435.3 g/mol
InChI Key: NNWGVNWWGSTWID-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 2,4-dichlorophenyl group, a methyl group, and a 1-phenylethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable precursor reacts with 2,4-dichlorobenzene under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
  • 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline
  • 2-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

Uniqueness

2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(1-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H20Cl2N2O/c1-15-23(25(30)28-16(2)17-8-4-3-5-9-17)20-10-6-7-11-22(20)29-24(15)19-13-12-18(26)14-21(19)27/h3-14,16H,1-2H3,(H,28,30)

InChI Key

NNWGVNWWGSTWID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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